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LSEI_2163

Cat. No.: B1576151
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Description

Taxonomic Origin in Lactobacillus paracasei Strains

This compound originates from bacterial strains within the Lactobacillus casei group, which comprises phenotypically and genotypically closely related species including Lactobacillus casei, Lactobacillus paracasei, and Lactobacillus rhamnosus. These species form a taxonomically complex group that has been subject to extensive reclassification efforts, with modern genomic analyses revealing that many strains previously identified as Lactobacillus casei actually belong to the Lactobacillus paracasei species. The Lactobacillus casei group species are characterized by their rod-shaped morphology, measuring 2.0 to 4.0 micrometers in width and 0.8 to 1.0 micrometers in length, and their gram-positive, homofermentative nature.

Lactobacillus paracasei strains naturally inhabit diverse ecological niches, including human intestinal tracts, oral cavities, dairy products, plant fermentations, and various environmental samples. These bacteria operate through commensal relationships with their hosts and demonstrate remarkable adaptability to different environmental conditions. The species exhibits significant genetic diversity, with pan-genomic analyses revealing substantial variation in gene content between different strains, reflecting their adaptation to specific ecological niches.

Recent taxonomic revisions have led to the reclassification of the Lactobacillus casei group, with the genus name changed to Lacticaseibacillus, making the current nomenclature Lacticaseibacillus paracasei. This reclassification reflects advances in phylogenetic understanding based on whole-genome sequencing and comparative genomic analyses. The production of bacteriocins, including this compound, represents an important ecological advantage for these bacteria, enabling them to compete effectively in their natural environments by inhibiting the growth of competing microorganisms.

Characteristic Details
Original Source Strain Lactobacillus casei ATCC 334
Taxonomic Group Lactobacillus casei group
Current Nomenclature Lacticaseibacillus paracasei
Cell Morphology Rod-shaped, 2.0-4.0 μm width, 0.8-1.0 μm length
Gram Staining Gram-positive
Metabolic Type Homofermentative
Natural Habitats Human GI tract, dairy products, plant fermentations

Bacteriocin Classification: Class IId Cationic Peptide Properties

This compound belongs to the class IId bacteriocin family, which represents a distinct subgroup within the broader class II bacteriocin classification system. Class II bacteriocins are characterized as small, heat-stable peptides that generally lack extensive post-translational modifications except for disulfide bond formation. These peptides typically exhibit molecular weights below 10 kilodaltons and demonstrate remarkable thermal stability, making them robust antimicrobials under various processing conditions.

The class IId subgroup specifically encompasses linear, non-pediocin-like, one-peptide bacteriocins that lack the characteristic N-terminal consensus sequence known as the "pediocin box" found in class IIa bacteriocins. Class IId bacteriocins exhibit more restricted antimicrobial spectra compared to their class IIa counterparts, often targeting specific bacterial species or closely related strains. This compound exemplifies these characteristics, demonstrating selective activity against certain Lactobacillus species and Listeria strains while showing no activity against many other bacterial groups.

The structural organization of this compound reveals several critical features that define its classification and biological activity. The peptide consists of 24 amino acid residues with the sequence KRKCPKTPFDNTPGAWFAHLILGC. This sequence contains two cysteine residues located at positions 4 and 24, which form a crucial disulfide bridge essential for optimal antibacterial activity. Mass spectrometry analysis confirmed the formation of this disulfide bond, which contributes to the peptide's structural stability and biological function.

The cationic nature of LSEI2163 is evident from its calculated isoelectric point of 9.39, indicating a net positive charge under physiological conditions. This positive charge facilitates interaction with negatively charged bacterial cell surfaces, which is a common feature among antimicrobial peptides. The molecular formula C124H190N34O30S2 and molecular weight of 2701.2 daltons place LSEI2163 firmly within the typical size range for class II bacteriocins.

Property Value
Amino Acid Sequence KRKCPKTPFDNTPGAWFAHLILGC
Sequence Length 24 amino acids
Molecular Formula C124H190N34O30S2
Molecular Weight 2701.2 Da
Isoelectric Point 9.39
Disulfide Bridge Cys4-Cys24
Thermal Stability Tolerates 121°C for 30 minutes
Protease Sensitivity Sensitive to proteinase K and trypsin

The mechanism of action for class IId bacteriocins involves specific binding to receptor proteins on target bacterial cells, followed by membrane disruption leading to cell death. For this compound and related class IId bacteriocins, the primary receptor appears to be the mannose phosphotransferase system (Man-PTS), a multicomponent transport system found in many bacteria. This specificity for the Man-PTS receptor helps explain the narrow antimicrobial spectrum observed for class IId bacteriocins compared to other bacteriocin classes.

Historical Context of Antimicrobial Peptide Discovery in Lactobacilli

The discovery of bacteriocins traces back to the pioneering work of Belgian scientist André Gratia in 1925, who first described the antimicrobial activity of colicin, establishing the foundation for bacteriocin research. This early discovery occurred during the same period as Alexander Fleming's description of penicillin in 1928, marking a pivotal era in antimicrobial compound identification. However, unlike antibiotics, bacteriocins initially received limited attention due to difficulties in understanding their biology, challenges in consistent production, and lower effectiveness in controlling microbial growth compared to chemically synthesized broad-spectrum antibiotics.

The systematic study of bacteriocins from lactic acid bacteria gained momentum several decades later, as researchers began to appreciate the potential of these naturally occurring antimicrobial peptides. Nisin, produced by Lactococcus lactis, emerged as one of the first recognized antimicrobial peptides from lactic acid bacteria, discovered in the 1920s by Rogers and Whittier. This 34-amino acid lantibiotic became the first bacteriocin to achieve commercial application as a food preservative, paving the way for broader interest in bacteriocins from lactic acid bacteria.

The classification system for bacteriocins evolved progressively as more compounds were discovered and characterized. The initial broad categorization distinguished between lantibiotics (class I) containing post-translationally modified amino acids and non-lantibiotics (class II) with limited modifications. Class II bacteriocins were subsequently subdivided into multiple subgroups, including class IIa (pediocin-like bacteriocins), class IIb (two-peptide bacteriocins), class IIc (cyclic bacteriocins), and class IId (linear non-pediocin-like bacteriocins).

Lactobacillus species have proven to be particularly rich sources of diverse bacteriocins, with numerous strains isolated from various ecological niches producing distinct antimicrobial peptides. The discovery of plantaricins from Lactobacillus plantarum strains in the 1990s demonstrated the diversity of bacteriocin production within individual species. This diversity reflects the evolutionary pressure for competitive advantages in complex microbial communities, where bacteriocin production can provide significant survival benefits.

The identification of this compound represents part of the modern era of bacteriocin discovery, characterized by systematic genomic screening approaches and advanced analytical techniques. The use of bioinformatics tools to identify putative bacteriocin genes, followed by heterologous expression and functional characterization, has accelerated the pace of discovery compared to traditional culture-based screening methods. This systematic approach has revealed the extensive diversity of bacteriocins within the Lactobacillus casei group and other lactic acid bacteria.

Year Discovery/Milestone Significance
1925 Colicin discovery by André Gratia First described bacteriocin
1920s Nisin discovery First LAB bacteriocin identified
1928 Penicillin description by Fleming Parallel antibiotic discovery
1990s Plantaricin characterization Demonstrated LAB bacteriocin diversity
2013 This compound characterization Modern genomic-based discovery approach

The historical progression of bacteriocin research in lactic acid bacteria reflects broader trends in microbiology and biotechnology, moving from serendipitous discoveries to systematic, genome-guided approaches. The increasing recognition of antimicrobial resistance problems has renewed interest in bacteriocins as potential alternatives to conventional antibiotics. This compound and other recently discovered bacteriocins represent the culmination of decades of methodological advancement and theoretical understanding in the field of antimicrobial peptide research.

Properties

bioactivity

Antimicrobial

sequence

KRKCPKTPFDNTPGAWFAHLILGC

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

LSEI_2163 demonstrates potent antimicrobial activity, making it a candidate for various applications in food preservation and health. Its efficacy against pathogenic bacteria includes:

  • Listeria monocytogenes : A major concern in food safety, this compound effectively inhibits this pathogen.
  • Other Lactobacilli : It also shows activity against certain strains within its genus, which is vital for maintaining microbial balance in fermented products.

Scientific Research Applications

The applications of this compound can be categorized into several key areas:

Food Preservation

This compound's antimicrobial properties can be harnessed in food technology to enhance the safety and shelf-life of dairy products and fermented foods. By incorporating this compound into food formulations, manufacturers can reduce the risk of contamination by harmful bacteria such as Listeria.

Probiotic Formulations

Given its origin from Lactobacillus paracasei, this compound can be integrated into probiotic products. Its ability to inhibit pathogenic bacteria while promoting beneficial microbial populations makes it an ideal candidate for enhancing gut health.

Pharmaceutical Applications

The potential therapeutic uses of this compound include:

  • Antimicrobial agents : With rising antibiotic resistance, this compound could serve as a natural alternative or adjunct to traditional antibiotics.
  • Biopreservation : Its incorporation into pharmaceutical formulations could help preserve the integrity of active ingredients against microbial contamination.

Case Studies

Several studies have investigated the properties and applications of this compound:

StudyFindings
In silico analysis Predicted 3D structure and interactions with other proteins, indicating potential synergistic effects with other antimicrobial agents.
Characterization study Demonstrated bacteriocin activity against Listeria species; highlighted the importance of disulfide bridges for activity.
Heterologous expression Successfully expressed in E. coli, paving the way for large-scale production and application in various industries.

Chemical Reactions Analysis

Identification and Activity of LSEI_2163

Lactobacillus casei ATCC 334 contains several putative class II bacteriocin-like genes. Among these, the gene this compound encodes a peptide that, when mature, functions as a class IId bacteriocin . This bacteriocin exhibits antimicrobial activity against some Lactobacillus species and several Listeria species .

Structural Characteristics and Importance of Disulfide Bridge

The mature this compound peptide has two cysteine residues at positions 4 and 24. Mass spectrometry has confirmed that these cysteine residues form a disulfide bridge . This disulfide bridge is crucial for the optimal antibacterial activity of the peptide .

Impact of Cysteine Residue Replacement

Replacing the cysteine residues with serine affects the antibacterial activity of this compound. The impact on antibacterial activity differs based on whether one or both cysteine residues are replaced :

  • Replacing a single cysteine residue (C4S) results in a more significant reduction in antibacterial activity.

  • Replacing both cysteine residues (C4S/C24S) also reduces antibacterial activity, but the reduction is less than when only one cysteine is replaced .

Protein Interaction Analysis

The 3D structure of this compound bacteriocin from L. paracasei SD1 was predicted using the RaptorX server .

Comparison with Similar Compounds

Key Characteristics:

  • Activity Spectrum: Exhibits antimicrobial effects against Listeria species (e.g., L. monocytogenes) and some lactobacilli .
  • Thermal/Enzymatic Stability : Retains activity after 30 minutes at 121°C but is inactivated by proteases like trypsin and proteinase K .
  • Genetic Context : Encoded in a chromosomal gene cluster alongside glutamine amidotransferase domains, suggesting a ribosomally synthesized and post-translationally modified (RiPP) mechanism .
  • Conservation : Shares 100% sequence identity across L. paracasei strains (e.g., ATCC 334, TD 062, TCS) .

Comparison with Similar Bacteriocins

Structural and Functional Comparisons

Feature LSEI_2163 LSEI_2386 Enterocin Xβ Carnocin-CP52 Gassericin A
Class IId IIb (pheromone peptide) IIb IIa IIc
Length (aa) 24 22 Not reported 52 64
Key Motifs C4-C24 disulfide bridge N-terminal leader peptide Leader peptide + β-chain N-terminal lipid modification Circular structure
Target Organisms Listeria, lactobacilli Listeria Broad-spectrum Gram-positive Listeria, Clostridium Gram-positive pathogens
Thermal Stability Stable at 121°C Stable at 121°C Variable Heat-labile Heat-stable
Genetic Cluster Glutamine amidotransferase Phage-related genes Enterococcal operon Immunity protein + transporter ABC transporter system
Homology to this compound - 51% similarity, 80% coverage 51% similarity (low coverage) 32% similarity, 98% coverage No significant homology
References

Mechanistic Insights

  • LSEI2163 vs. Gassericin A binds to a non-catalytic cell wall site, suggesting distinct modes of action .
  • LSEI2163 vs. Enterocin Xβ : Enterocin Xβ, a two-peptide bacteriocin, requires complementary α- and β-chains for activity. LSEI2163 acts as a single peptide, simplifying its biosynthetic pathway .

Research Findings and Challenges

Expression Systems and Production

Bacteriocin Host System Vector Induction Yield
This compound E. coli Origami (DE3) pAB-238 1 mM IPTG, LB medium Partially purified
Pediocin AcH Lactobacillus spp. pSIP vectors pH-dependent High extracellular
Nisin L. lactis pRSFDUET-1 0.5 mM IPTG Commercial-scale
References

Challenges :

  • This compound requires disulfide bridge formation for activity, complicating heterologous expression in prokaryotic systems .
  • Carnocin-CP52 homologs show low sequence similarity (32%), raising questions about functional conservation .

In Silico vs. Experimental Validation

  • Protein Interactions : Computational models predict this compound binds gtfB with a bond length of 1.70 Å, but experimental validation (e.g., yeast two-hybrid assays) is pending .
  • Gene Expression: Exposure to nanoparticles (e.g., HA-Au NPs) downregulates this compound transcription in L. casei, highlighting environmental sensitivity .

Preparation Methods

Microbial Cultivation and Initial Preparation

LSEI_2163 is produced by Lacticaseibacillus paracasei Zhang, a strain isolated from traditional fermented horse milk. The preparation begins with the cultivation of this bacterial strain under controlled conditions:

This cultivation allows the bacteria to grow and secrete the bacteriocin into the culture supernatant, which is the starting material for purification.

Cell-Free Supernatant (CFS) Collection

After cultivation:

  • The culture is centrifuged at 6000 × g for 10 minutes at 4 °C to remove bacterial cells.
  • The supernatant is filtered through a 0.22-µm membrane to obtain a sterile cell-free supernatant containing this compound.
  • The pH of the CFS is measured and adjusted if necessary.
  • The CFS is stored at 4 °C for subsequent purification steps.

Fractionation by Ultrafiltration

To enrich and concentrate the bacteriocin, the CFS undergoes ultrafiltration:

  • Desalting: The CFS is desalted using electrodialysis until electrical conductivity reaches approximately 3.0 ms/cm.
  • Membrane Cutoffs: Ultrafiltration membranes with molecular weight cutoffs of 1 kDa, 3 kDa, 5 kDa, and 10 kDa are used sequentially.
  • Fraction Selection: The bioactive fraction containing this compound is concentrated in the 1–3 kDa range, consistent with the expected size of this bacteriocin.
  • Concentration: Ultrafiltrates are concentrated by spray drying under controlled temperature and air flow conditions (inlet temperature 165 °C, exhaust 70 °C).

Gel Filtration Chromatography

Further purification of the 1–3 kDa fraction is achieved by gel filtration chromatography:

  • Column: Sephadex G25 column (2.6 × 100 cm).
  • Elution: Ultrapure water is used as the mobile phase at a flow rate of 13 mL/min.
  • Detection: Fractions are collected based on absorbance at 280 nm.
  • Concentration: Active fractions are lyophilized 30-fold to concentrate the bacteriocin.
  • Activity Assay: Antibacterial activity is confirmed using the Oxford cup method against multiple indicator strains, including Gram-positive and Gram-negative bacteria.

Molecular Mass Determination

The purified active fraction is analyzed by Tricine Sodium Dodecyl Sulfate Polyacrylamide Gel Electrophoresis (Tricine-SDS-PAGE):

  • Gel Composition: 4% stacking gel and 20% separating gel.
  • Voltage and Time: Run at 30 V for 100 minutes, then 100 V until separation completes.
  • Staining: Coomassie brilliant blue G-250.
  • Result: Molecular mass determination confirms the size consistent with class IId bacteriocins like this compound.

Genomic and Bioinformatic Support

The preparation and characterization are supported by genomic mining of L. paracasei Zhang using tools such as BAGEL 4:

  • This compound gene is located in a genomic region encoding putative bacteriocins.
  • The mature peptide sequence of this compound is 100% identical to sequences found in multiple L. paracasei strains.
  • This confirms the genetic basis for the production and supports the biochemical purification findings.

Summary Table: Preparation Workflow for this compound

Step Method/Condition Purpose/Outcome
1. Cultivation L. paracasei Zhang in MRS broth, 37 °C, 24 h Production of bacteriocin in culture medium
2. Centrifugation & Filtration Centrifuge 6000 × g, 10 min; 0.22 µm filtration Obtain sterile cell-free supernatant (CFS)
3. Desalting Electrodialysis to 3.0 ms/cm conductivity Remove salts and small molecules
4. Ultrafiltration Membranes: 1, 3, 5, 10 kDa cutoff; focus on 1–3 kDa Enrich bacteriocin fraction
5. Concentration Spray drying (inlet 165 °C, exhaust 70 °C) Concentrate active fraction
6. Gel Filtration Chromatography Sephadex G25, ultrapure water, 13 mL/min Further purification and fractionation
7. Molecular Mass Analysis Tricine-SDS-PAGE, Coomassie staining Confirm molecular weight of this compound
8. Antibacterial Assay Oxford cup method with indicator strains Confirm bioactivity of purified fractions

Additional Notes

  • The purification strategy effectively separates this compound from smaller metabolites such as lactic acid and acetic acid, which are typically below 200 Da, ensuring specificity.
  • The osmotic pressure of the active fraction is controlled to avoid interference in antibacterial assays.
  • The preparation method is reproducible and allows for the isolation of this compound with retained antimicrobial activity against a broad spectrum of bacteria, including Listeria species.
  • No synthetic chemical preparation methods are reported for this compound, as it is a ribosomally synthesized peptide bacteriocin naturally produced by bacterial fermentation.

Q & A

What are the structural characteristics of LSEI_2163, and how do they inform its functional mechanisms?

Answer: this compound is a bacteriocin-class protein with distinct structural domains critical for its activity. Computational analyses reveal two key regions: (1) a cell wall-binding domain (residues 159–199) for target recognition and (2) a catalytic domain (residues 200–1051) responsible for antimicrobial activity . Structural modeling (e.g., molecular docking) and tools like AlphaFold can validate these predictions. Experimental validation via X-ray crystallography or cryo-EM is recommended to resolve tertiary interactions, especially in complex with its target protein gtfB .

How can researchers validate the functional role of this compound in microbial antagonism?

Answer: Functional validation requires a multi-step approach:

  • In vitro assays : Measure antimicrobial activity against target strains (e.g., Listeria spp.) using agar diffusion or microdilution methods .
  • Gene knockout : Use CRISPR/Cas9 to disrupt this compound in Lactobacillus paracasei and compare antagonism in wild-type vs. mutant strains .
  • Transcriptomic profiling : Identify downstream genes regulated by this compound using RNA-seq .

What experimental designs are optimal for studying this compound’s interaction with gtfB?

Answer: Molecular dynamics (MD) simulations and surface plasmon resonance (SPR) are ideal for probing interaction kinetics. In silico docking (e.g., using HADDOCK) identifies binding interfaces (e.g., Interaction Regions I and II in ), while SPR quantifies binding affinity (KD values) . Co-immunoprecipitation (Co-IP) in L. paracasei cultures can confirm in vivo interactions .

How should researchers address contradictions in reported antimicrobial spectra of this compound?

Answer: Discrepancies in activity (e.g., strain-specific inhibition) may arise from differences in experimental conditions (pH, growth phase) or target cell wall composition. To resolve:

  • Standardize protocols : Use CLSI guidelines for antimicrobial assays.
  • Comparative genomics : Analyze target strains for resistance genes (e.g., bacteriocin immunity proteins) .
  • Meta-analysis : Aggregate data from multiple studies (e.g., vs. conflicting reports) to identify confounding variables .

What advanced methods are recommended for genome mining of this compound homologs?

Answer: Use BAGEL 4.0 or antiSMASH for bacteriocin gene cluster identification. Filter results by E-value thresholds (e.g., <1e−10) and sequence identity (>90%) to minimize false positives. Phylogenetic analysis (e.g., RAxML) can trace evolutionary conservation, as this compound is 100% identical in L. paracasei strains ATCC 334 and TCS .

How can bioinformatics tools improve the prediction of this compound’s functional domains?

Answer: Combine tools for higher accuracy:

  • Domain prediction : InterProScan or Pfam for cell wall-binding/catalytic domains.
  • Docking simulations : AutoDock Vina to model interactions with gtfB .
  • Conserved motif analysis : MEME Suite to identify sequence motifs linked to bacteriocin activity .

What methodologies elucidate this compound’s specificity for Listeria species?

Answer: Investigate receptor specificity via:

  • Heterologous expression : Express Listeria receptors in non-target species (e.g., E. coli) and test susceptibility .
  • Structural alignment : Compare receptor-binding domains of this compound with other bacteriocins using PyMOL .
  • Transcriptomic stress responses : Profile Listeria gene expression post-LSEI_2163 exposure to identify resistance pathways .

What purification strategies are effective for isolating active this compound?

Answer: A three-step protocol:

Ammonium sulfate precipitation : Concentrate proteins from L. paracasei supernatant.

Ion-exchange chromatography : Separate this compound using pH gradients.

Size-exclusion chromatography : Verify purity and oligomeric state . Activity assays post-purification are critical to confirm functionality.

How can researchers assess the evolutionary conservation of this compound across bacterial taxa?

Answer: Use BLASTp with stringent parameters (e.g., ≥70% identity) against NCBI’s non-redundant database. Construct a maximum-likelihood tree (MEGA-X) to cluster homologs. Note that this compound is conserved in L. paracasei but absent in distantly related genera, suggesting niche-specific adaptation .

What advanced techniques resolve this compound’s structural dynamics during catalysis?

Answer: Time-resolved X-ray crystallography or hydrogen-deuterium exchange mass spectrometry (HDX-MS) can capture conformational changes. Pair with mutagenesis (e.g., alanine scanning of catalytic residues) to link structural shifts to activity loss .

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